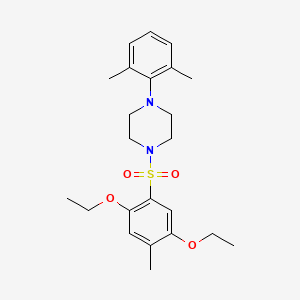
1-(2,5-Diethoxy-4-methylbenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,5-Diethoxy-4-methylbenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine, commonly known as DMMDA, is a chemical compound that belongs to the class of phenylpiperazine derivatives. DMMDA is a psychoactive drug that is structurally similar to other phenylpiperazine derivatives such as MDMA and MDA. DMMDA has been studied for its potential use in scientific research due to its unique properties.
Scientific Research Applications
Synthesis and Potential Therapeutic Applications
Antimicrobial Activities
Research into the synthesis of novel 1,2,4-Triazole derivatives, including compounds with piperazine structures, has demonstrated antimicrobial properties against various microorganisms. These synthesized compounds, through reactions involving primary amines and ester ethoxycarbonylhydrazones, have been found to possess good to moderate activities against test microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2007).
Anti-Inflammatory and Analgesic Agents
The synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has shown promising results as anti-inflammatory and analgesic agents. These compounds, through their inhibition of cyclooxygenase enzymes (COX-1/COX-2), exhibit significant analgesic and anti-inflammatory activities, suggesting their potential therapeutic applications in treating inflammation and pain (Abu‐Hashem et al., 2020).
HIV-1 Reverse Transcriptase Inhibitors
In the pursuit of novel non-nucleoside HIV-1 reverse transcriptase inhibitors, derivatives of 1-[4-methoxy-3,5-dimethylbenzyl]-4-[3-(ethylamino)-2-pyridyl]piperazine have been synthesized and evaluated. These compounds have shown to be significantly more potent than the lead molecule, highlighting the potential of piperazine derivatives in developing new treatments for HIV-1 (Romero et al., 1994).
Fluorescent Ligands for Receptor Visualization
The synthesis of "long-chain" 1-(2-methoxyphenyl)piperazine derivatives containing an environment-sensitive fluorescent moiety has provided tools for visualizing 5-HT1A receptors overexpressed in cells. These compounds combine high receptor affinity with fluorescence properties, offering a novel approach to receptor visualization and potentially aiding in the study of receptor dynamics and signaling pathways (Lacivita et al., 2009).
Synthesis of Pharmaceutical Intermediates
The synthesis of 1-(2,3-dichlorophenyl)piperazine, a pharmaceutical intermediate, has been explored through various synthetic routes, including alkylation, acidulation, and reduction processes. This research highlights the chemical versatility and potential applications of piperazine derivatives in pharmaceutical manufacturing (Quan, 2006).
properties
IUPAC Name |
1-(2,5-diethoxy-4-methylphenyl)sulfonyl-4-(2,6-dimethylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O4S/c1-6-28-20-16-22(21(29-7-2)15-19(20)5)30(26,27)25-13-11-24(12-14-25)23-17(3)9-8-10-18(23)4/h8-10,15-16H,6-7,11-14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYBPQBZYVKACC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)N2CCN(CC2)C3=C(C=CC=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Diethoxy-4-methylbenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


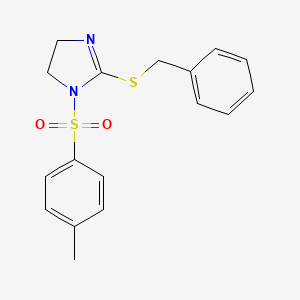
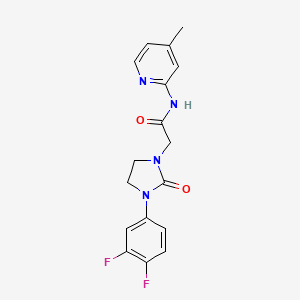
![5-bromo-2-chloro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2662891.png)
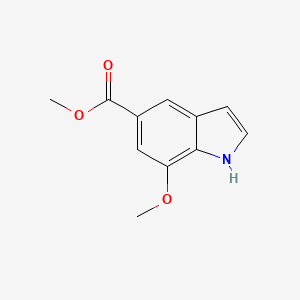


![1-benzyl-3-[4-(4-ethoxybenzoyl)piperazin-1-yl]quinoxalin-2(1H)-one](/img/structure/B2662895.png)
![8-(sec-butyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2662898.png)
![N-[(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-3-carboxamide](/img/structure/B2662899.png)
![5-methyl-7-(morpholine-4-carbonyl)-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2662901.png)
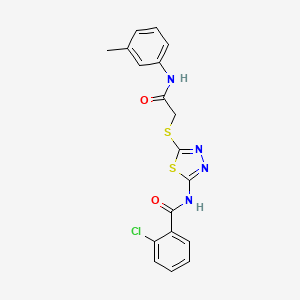
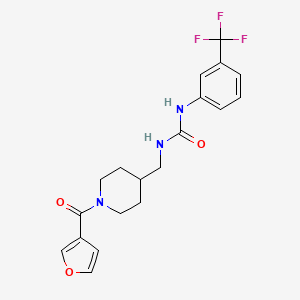
![Ethyl 2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carboxylate](/img/structure/B2662908.png)